molecular formula C29H23ClN4O3 B12396377 Duocarmycin analog-2

Duocarmycin analog-2

Cat. No.: B12396377
M. Wt: 511.0 g/mol
InChI Key: ZYYWVADBOHGWNE-GOSISDBHSA-N
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Description

Duocarmycin analog-2 is a synthetic analogue of the DNA-alkylating cytotoxins of the duocarmycin class. These compounds are known for their high potency and unique mechanism of bioactivity. This compound, like other duocarmycins, binds to the minor groove of DNA and alkylates it, leading to cytotoxic effects.

Preparation Methods

The synthesis of duocarmycin analog-2 involves several steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Duocarmycin analog-2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of a ketone or aldehyde, while reduction may result in the formation of an alcohol .

Scientific Research Applications

Duocarmycin analog-2 has a wide range of scientific research applications, including:

Mechanism of Action

Duocarmycin analog-2 exerts its effects by binding to the minor groove of DNA and alkylating it. This alkylation leads to the formation of covalent bonds between the compound and the DNA, resulting in DNA damage and the inhibition of DNA replication and transcription. The molecular targets of this compound include specific sequences of DNA that are rich in adenine and thymine bases. The pathways involved in its mechanism of action include the activation of DNA damage response pathways and the induction of apoptosis .

Comparison with Similar Compounds

Duocarmycin analog-2 is similar to other compounds in the duocarmycin class, such as duocarmycin A, duocarmycin SA, and CC-1065. These compounds share a common mechanism of action and structural features, but they differ in their potency, selectivity, and pharmacokinetic properties. This compound is unique in its ability to form stable covalent bonds with DNA, which contributes to its high potency and selectivity for cancer cells .

Similar compounds include:

  • Duocarmycin A
  • Duocarmycin SA
  • CC-1065
  • Yatakemycin

Properties

Molecular Formula

C29H23ClN4O3

Molecular Weight

511.0 g/mol

IUPAC Name

4-amino-N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]benzamide

InChI

InChI=1S/C29H23ClN4O3/c30-14-18-15-34(25-13-26(35)21-3-1-2-4-22(21)27(18)25)29(37)24-12-17-11-20(9-10-23(17)33-24)32-28(36)16-5-7-19(31)8-6-16/h1-13,18,33,35H,14-15,31H2,(H,32,36)/t18-/m1/s1

InChI Key

ZYYWVADBOHGWNE-GOSISDBHSA-N

Isomeric SMILES

C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl

Canonical SMILES

C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC=C(C=C5)N)C=C(C6=CC=CC=C62)O)CCl

Origin of Product

United States

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